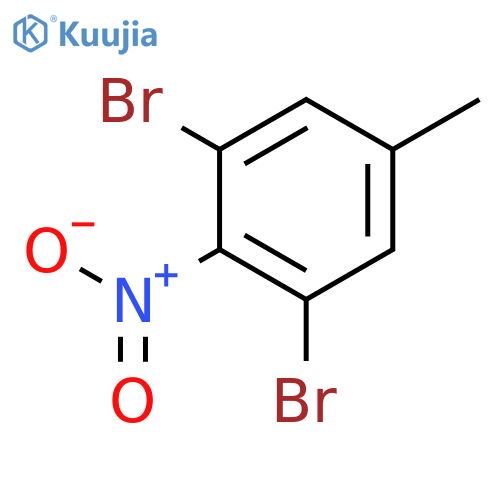

Cas no 78831-78-4 (Benzene, 1,3-dibromo-5-methyl-2-nitro-)

78831-78-4 structure

商品名:Benzene, 1,3-dibromo-5-methyl-2-nitro-

CAS番号:78831-78-4

MF:C7H5Br2NO2

メガワット:294.928100347519

MDL:MFCD11846027

CID:1794725

PubChem ID:14740561

Benzene, 1,3-dibromo-5-methyl-2-nitro- 化学的及び物理的性質

名前と識別子

-

- Benzene, 1,3-dibromo-5-methyl-2-nitro-

- 1,3-dibromo-5-methyl-2-nitrobenzene

- 3,5-Dibromo-4-nitrotoluene

- DTXSID60563484

- 78831-78-4

-

- MDL: MFCD11846027

- インチ: InChI=1S/C7H5Br2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3

- InChIKey: XVVIBMJSRSEASD-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])Br

計算された属性

- せいみつぶんしりょう: 294.86665g/mol

- どういたいしつりょう: 292.86870g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

Benzene, 1,3-dibromo-5-methyl-2-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 037687-250mg |

3,5-Dibromo-4-nitrotoluene |

78831-78-4 | 250mg |

$50.00 | 2024-07-19 | ||

| Alichem | A010014711-1g |

3,5-Dibromo-4-nitrotoluene |

78831-78-4 | 97% | 1g |

$1564.50 | 2023-09-01 | |

| Alichem | A010014711-500mg |

3,5-Dibromo-4-nitrotoluene |

78831-78-4 | 97% | 500mg |

$831.30 | 2023-09-01 | |

| Fluorochem | 037687-25g |

3,5-Dibromo-4-nitrotoluene |

78831-78-4 | 25g |

£844.00 | 2022-02-28 | ||

| 1PlusChem | 1P005PL5-25g |

Benzene, 1,3-dibromo-5-methyl-2-nitro- |

78831-78-4 | 25g |

$1507.00 | 2025-02-21 | ||

| A2B Chem LLC | AC65641-25g |

1,3-Dibromo-5-methyl-2-nitrobenzene |

78831-78-4 | 25g |

$1450.00 | 2024-04-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645022-1g |

1,3-Dibromo-5-methyl-2-nitrobenzene |

78831-78-4 | 98% | 1g |

¥1342.00 | 2024-07-28 | |

| Crysdot LLC | CD12030889-25g |

1,3-Dibromo-5-methyl-2-nitrobenzene |

78831-78-4 | 97% | 25g |

$1049 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645022-25g |

1,3-Dibromo-5-methyl-2-nitrobenzene |

78831-78-4 | 98% | 25g |

¥17986.00 | 2024-07-28 | |

| Oakwood | 037687-1g |

3,5-Dibromo-4-nitrotoluene |

78831-78-4 | 1g |

$100.00 | 2024-07-19 |

Benzene, 1,3-dibromo-5-methyl-2-nitro- 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

78831-78-4 (Benzene, 1,3-dibromo-5-methyl-2-nitro-) 関連製品

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 4770-00-7(3-cyano-4-nitroindole)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬